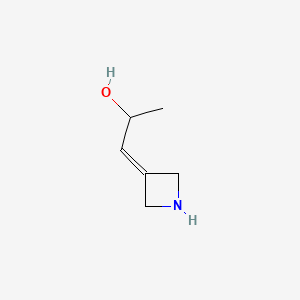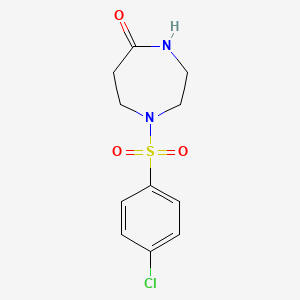
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of sulfonyl diazepanes This compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a diazepan-5-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzenesulfonyl chloride.
Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride is reacted with 1,4-diazepan-5-one under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepan ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and diazepan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are sulfonyl-substituted diazepanes.
Oxidation and Reduction: The products include oxidized or reduced forms of the diazepan ring.
Hydrolysis: The products are sulfonic acids and diazepan derivatives.
科学的研究の応用
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and antiviral properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanocomposites.
Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl sulfonyl moiety but differs in the heterocyclic ring structure.
4-((4-Chlorophenyl)sulfonyl)benzoic Acid: This compound also contains the 4-chlorophenyl sulfonyl group but is attached to a benzoic acid moiety.
Uniqueness
1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one is unique due to its diazepan ring structure, which imparts distinct chemical and biological properties. The presence of the diazepan ring allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.
特性
分子式 |
C11H13ClN2O3S |
|---|---|
分子量 |
288.75 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C11H13ClN2O3S/c12-9-1-3-10(4-2-9)18(16,17)14-7-5-11(15)13-6-8-14/h1-4H,5-8H2,(H,13,15) |
InChIキー |
IKMFAYJPQXCNCB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCNC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
溶解性 |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


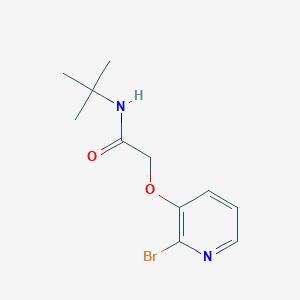

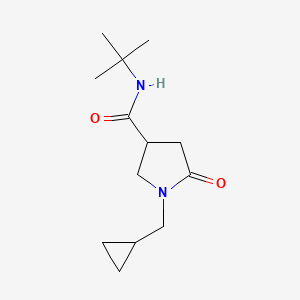
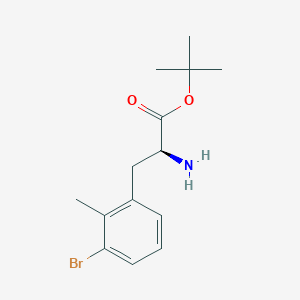
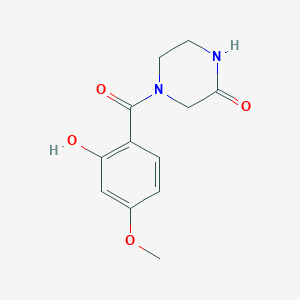
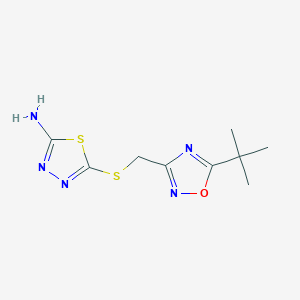
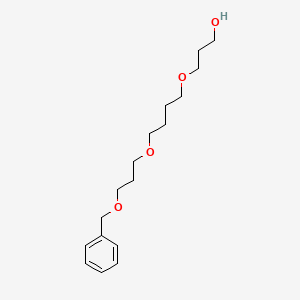

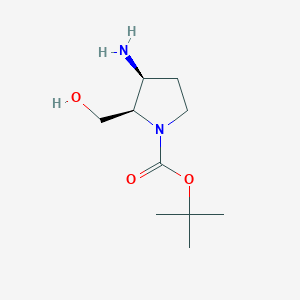
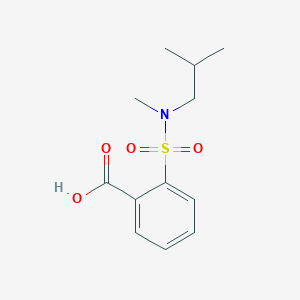
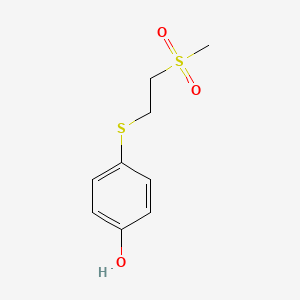
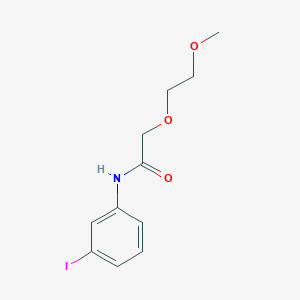
![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
